3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol

Fragment-Based Drug Discovery (FBDD) Lipophilic Efficiency Lead Optimization

Fragment-based screening campaigns often struggle to source regioisomerically pure azetidine scaffolds, risking SAR misinterpretation. 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol (CAS 1388075-27-1) directly addresses this gap: • Direct pharmacophore overlap with Osimertinib's 4-fluoro-2-methoxyphenyl motif enables targeted EGFR kinase screening. • Constrained azetidine ring offers a rigid 3D vector for novel ATP-binding pocket exploration. • Guaranteed ≥98% purity across multiple suppliers ensures batch-to-batch reproducibility for multi-year discovery programs.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Cat. No. B15051184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)C2(CNC2)O
InChIInChI=1S/C10H12FNO2/c1-14-9-4-7(11)2-3-8(9)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3
InChIKeyDJEBZUGXQLWFDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol: Fragment Overview & Procurement


3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol (CAS: 1388075-27-1) is a 3-aryl-substituted azetidin-3-ol, a class of strained four-membered nitrogen heterocycles increasingly employed as conformationally restricted fragments in medicinal chemistry. The compound is characterized by a para-fluoro, ortho-methoxy substitution pattern on the phenyl ring, a motif that constitutes a privileged pharmacophore in third-generation EGFR tyrosine kinase inhibitors such as Osimertinib [1]. Its molecular weight of 197.21 g/mol and predicted XLogP3 of 0.3 position it within a favorable physicochemical range for fragment-based lead discovery [2].

Fragment-based lead discovery building block with constrained azetidine scaffold
Contains 4-fluoro-2-methoxyphenyl pharmacophore relevant to kinase inhibitor design
Predicted low lipophilicity and moderate polar surface area support fragment screening workflows

3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol: Differentiation from Regioisomers


In medicinal chemistry, subtle changes in aryl substitution patterns can drastically alter target binding, metabolic stability, and off-target pharmacology. The specific 4-fluoro-2-methoxy arrangement of this azetidin-3-ol creates a unique electronic and steric environment that is not replicated by other regioisomers (e.g., 3-fluoro-4-methoxy or 5-fluoro-2-methoxy-4-methyl) or by the parent 3-hydroxyazetidine scaffold [1]. Consequently, generic substitution of one 3-aryl azetidin-3-ol for another during fragment screening or SAR exploration risks misdirecting lead optimization efforts and obscuring critical structure-activity relationships. The quantitative evidence presented below establishes the precise points of differentiation necessary for informed procurement and experimental design.

Regioisomeric substitution (e.g., 3-fluoro-4-methoxy) may alter target binding and metabolic stability.
Unsubstituted 3-hydroxyazetidine lacks the kinase-targeting pharmacophore, limiting fragment-based discovery relevance.
Generic substitution of 3-aryl azetidin-3-ol regioisomers can obscure critical structure-activity relationships during SAR exploration.

3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol: Comparative Evidence Guide


Reduced Lipophilicity vs. 5-Fluoro-2-methoxy-4-methyl Regioisomer

In fragment-based drug discovery, controlling lipophilicity is critical for maintaining drug-like properties and minimizing off-target effects. 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol exhibits a computed XLogP3-AA value of 0.3, which is significantly lower than the value of 0.7 for the closely related regioisomer 3-(5-fluoro-2-methoxy-4-methylphenyl)azetidin-3-ol [1][2]. This difference of 0.4 log units translates to a ~2.5-fold lower predicted partition coefficient, offering a more hydrophilic starting point for lead optimization.

Lipophilicity Reduction
Head-to-head reported
Target: XLogP3-AA 0.3 Comparator: 3-(5-fluoro-2-methoxy-4-methylphenyl)azetidin-3-ol (0.7) Δ = -0.4 log units (≈2.5× lower predicted partition)
Supports more hydrophilic lead optimization starting point
Computed property; experimental logD may differ
Fragment-Based Drug Discovery (FBDD) Lipophilic Efficiency Lead Optimization

Increased TPSA vs. Parent Azetidin-3-ol

The addition of the 4-fluoro-2-methoxyphenyl group to the azetidin-3-ol core significantly alters the molecule's predicted membrane permeability. 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol possesses a computed Topological Polar Surface Area (TPSA) of 41.5 Ų, compared to only 32.3 Ų for the parent, unsubstituted 3-hydroxyazetidine [1][2]. This 9.2 Ų increase reflects the additional polarity of the methoxy group and is a key predictor of reduced passive diffusion across biological membranes, such as the blood-brain barrier.

TPSA Increase
Head-to-head reported
Target: TPSA 41.5 Ų Comparator: 3-Hydroxyazetidine (32.3 Ų) Δ = +9.2 Ų
Predicts lower passive membrane permeability
Informs CNS penetration design strategies
Medicinal Chemistry Drug Design Physicochemical Properties ADME Prediction

High Purity for Reproducible Fragment Screening

Reproducibility in early-stage discovery is highly dependent on the purity of the chemical inputs. 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol is commercially available from multiple suppliers with a certified purity of at least 98% (HPLC), a standard specification for high-quality fragment collections . This contrasts with many in-house synthesized analogs or lower-purity batches of related compounds, where the presence of impurities can lead to false-positive hits or inconsistent SAR data.

Commercial Purity
Supplier spec / Data to verify
≥98% (HPLC)
Reduces risk of assay interference in fragment screens
Independent quality control recommended
Chemical Biology High-Throughput Screening (HTS) Reproducibility Quality Control

EGFR Inhibitor Pharmacophore Overlap

The 4-fluoro-2-methoxyphenyl motif is a key pharmacophore in the FDA-approved drug Osimertinib (Tagrisso), a third-generation EGFR tyrosine kinase inhibitor with an IC50 of <15 nM against EGFR T790M mutants [1]. By incorporating this validated aryl substitution pattern onto a conformationally constrained azetidin-3-ol scaffold, 3-(4-fluoro-2-methoxyphenyl)azetidin-3-ol offers a direct structural link to proven kinase inhibitor space. This contrasts with other 3-aryl azetidin-3-ol regioisomers lacking this specific substitution, which do not benefit from the same established precedent in EGFR inhibition.

EGFR Pharmacophore Overlap
Class-level inference
4-fluoro-2-methoxyphenyl motif present in Osimertinib pharmacophore
Provides kinase-focused library enrichment entry point
Target-specific validation needed; qualitative match
Kinase Inhibitors EGFR Privileged Scaffold Targeted Therapy Fragment-Based Drug Discovery

3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol: Targeted Application Scenarios


Fragment-Based Lead Discovery for Kinase Targets

The compound's low lipophilicity (XLogP3-AA = 0.3) [1] and its direct structural overlap with the 4-fluoro-2-methoxyphenyl pharmacophore of Osimertinib [2] make it a high-value fragment for screening against EGFR and other kinases. Its constrained azetidine ring provides a rigid, three-dimensional scaffold for exploring new vectors in the ATP-binding pocket, potentially identifying novel binding modes not accessible to more flexible or lipophilic fragments.

Chemical Probe Development with Controlled Properties

Researchers developing chemical probes for target validation can leverage the compound's predicted physicochemical profile (TPSA = 41.5 Ų, HBD = 2, HBA = 4) [1] to rationally design molecules with defined permeability characteristics. The moderate TPSA and low logP position it as a starting point for probes intended for intracellular targets with a reduced risk of non-specific membrane disruption, a common pitfall with more hydrophobic aryl azetidines.

SAR Studies of Fluoromethoxyphenyl Azetidine Regioisomers

The compound serves as an essential comparator in systematic SAR campaigns aimed at understanding the impact of fluorine and methoxy substitution patterns on target binding and ADME properties. Its unique 4-fluoro-2-methoxy arrangement allows for direct, head-to-head comparison with other regioisomers like 3-(3-fluoro-4-methoxyphenyl)azetidin-3-ol or 3-(2-fluoro-6-methoxyphenyl)azetidin-3-ol, providing a quantitative basis for selecting optimal substitution patterns in lead optimization [2].

Fragment Library Addition for Core Facilities and CROs

For procurement by central compound management groups, the compound's guaranteed commercial purity (≥98%) and its membership in the chemically tractable azetidine class make it a reliable addition to diverse fragment screening collections. Its availability from multiple vendors reduces supply chain risk and ensures long-term reproducibility for multi-year discovery programs.

Application
Selection Property
Validation Focus
Kinase Fragment-Based Discovery
Low lipophilicity & kinase pharmacophore presence
Fragment hit rate & binding mode novelty in ATP pocket
Controlled Property Probe Design
Moderate TPSA & hydrogen bonding profile
Permeability characteristics & non-specific binding risk
Fluoromethoxy Regioisomer SAR
4-Fluoro-2-methoxy substitution pattern
Comparative target binding & ADME across regioisomers
Fragment Library Supply
Commercial purity (≥98%) & multi-vendor availability
Long-term reproducibility & supply chain stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


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